{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol

Catalog No.
S14452613
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrroliz...

Product Name

{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c14-9-12-5-10(1-2-10)7-13(12)8-11(6-12)3-4-11/h14H,1-9H2

InChI Key

FBRSZLSIAHATNI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3(CC4(CC4)CN3C2)CO

The compound {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol is a complex organic molecule characterized by its unique spirocyclic structure. It features two cyclopropane rings and a pyrrolizine moiety, contributing to its distinct chemical properties. The compound is classified under the CAS number 2916866-94-7 and has a molecular formula of C12H15NC_{12}H_{15}N . Its structural complexity makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Involving {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol are not extensively documented, compounds of similar structure typically engage in reactions such as:

  • Nucleophilic substitutions: The presence of functional groups allows for nucleophilic attack, leading to the formation of new derivatives.
  • Cycloadditions: The spirocyclic nature can facilitate cycloaddition reactions with other unsaturated compounds.
  • Oxidation and reduction reactions: Depending on the functional groups present, this compound may undergo oxidation to form ketones or aldehydes or reduction to yield alcohols.

  • Antimicrobial activity: Spirocyclic compounds often exhibit antibacterial and antifungal properties.
  • Anticancer effects: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

Further research is necessary to elucidate the specific biological activities of this compound.

Synthesis of {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol typically involves multi-step organic synthesis techniques. Potential methods include:

  • Cyclization reactions: Utilizing precursors that can undergo cyclization to form the spirocyclic structure.
  • Functional group transformations: Modifying existing functional groups to introduce methanol or other substituents.
  • Use of catalysts: Employing metal catalysts or Lewis acids to facilitate the formation of complex structures.

Specific synthetic routes have not been detailed in the available literature but may follow established protocols for similar spirocyclic compounds.

Several compounds share structural similarities with {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol. These include:

Compound NameCAS NumberStructural Features
(2S,8S)-2-fluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-yl]methanol2940870-65-3Fluorinated spirocyclic structure
6'-aminospiro[cyclopropane-1,3'-indoline]-2'-one811803-24-4Amino-substituted spiro compound
(11Z)-5,6-dihydrobenzo[c]benzazocine23194-93-6Dihydrobenzazocine structure

Uniqueness

The uniqueness of {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol lies in its specific arrangement of multiple cyclopropane rings and a pyrrolizine unit, which may confer distinct chemical reactivity and potential biological properties not observed in the other listed compounds. Further comparative studies could highlight these differences more clearly.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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